(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol
Description
This compound is a highly substituted oxolane (tetrahydrofuran) derivative with two 2,4-dichlorobenzyl ether groups, a methoxy group at position 2, and a methyl group at position 2. Its stereochemistry (2S,3R,4R,5R) suggests a rigid, three-dimensional structure that may influence binding interactions in biological systems. However, unlike these azoles, this compound lacks a triazole ring, suggesting a divergent mechanism of action.
Key structural features:
- Oxolane core: Provides conformational rigidity.
- Methoxy and methyl substituents: Modulate electronic and steric properties.
Properties
Molecular Formula |
C21H22Cl4O5 |
|---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol |
InChI |
InChI=1S/C21H22Cl4O5/c1-21(26)19(29-10-13-4-6-15(23)8-17(13)25)18(30-20(21)27-2)11-28-9-12-3-5-14(22)7-16(12)24/h3-8,18-20,26H,9-11H2,1-2H3 |
InChI Key |
WYPCSQZGBZNWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1OC)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-oxygen bonds. Common reagents used in the synthesis may include protecting agents, chlorinating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dichlorophenyl groups can be reduced to form less chlorinated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or strong acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce less chlorinated derivatives.
Scientific Research Applications
The compound "(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol" is a synthetic organic molecule with a complex structure and multiple functional groups. It is a derivative of tetrahydrofuran, also known as oxolane.
Chemical Properties and Structure
The compound is characterized by dichlorophenyl and methoxy groups. The specific arrangement of functional groups and stereochemistry may give it unique chemical and biological properties.
CDK2 Inhibition and Anticancer Activity
Cyclin-dependent kinases (CDKs) like CDK2 are crucial in cell cycle regulation, and their inhibition is a potential anticancer strategy .
- Inhibitory Activity Some derivatives with structural similarities to the target compound have shown CDK2 inhibitory activity . Halogen substitution patterns on phenyl rings significantly influence cytotoxic activity . For instance, a bromo group at the para position of a phenyl ring can enhance antitumor activity, while chloro substituents in the ortho or meta positions are more effective for both cytotoxic and CDK2 inhibitory activities .
- Molecular Docking Studies Molecular docking studies have indicated that certain compounds fit well in the active sites of both CDK2 and CDK9, suggesting a mechanism for their action against cancer cells . The electronic properties of phenyl substituents at the 4th position of the pyridine ring significantly influenced the anticancer activity of these compounds .
Other Potential Targets
- COX-2 Enzyme The cyclooxygenase-2 (COX-2) enzyme is produced in excessive amounts in different types of human cancer . Selective COX-2 inhibitors can affect cell cycle checkpoints by reducing cyclin D1 and cyclin E levels . Diaryl pyrazole compounds with a methylsulfonyl group could potentially provide a straightforward means to develop highly effective inhibitors of CDK2 and COX-2, possessing notable anticancer properties .
- Binding Interactions Derivatives based on dichlorophenoxymethyl and featuring various nitrogenous heterocyclic rings have shown promising results against CDK-2 . Molecular docking simulations have shown strong binding interactions, including hydrogen bond interactions with oxygens of the sulfonic moiety and hydrogen bond donor interactions between the side chain of Lys89 and the oxygens of the 2,4-dichlorophenoxy moiety .
Diabetes Treatment
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxolane Derivatives
A. Lipophilicity and Bioavailability
- The target compound’s dual 2,4-dichlorophenyl groups likely confer higher logP values compared to non-halogenated oxolanes (e.g., ). This aligns with posaconazole’s design, where halogenation enhances antifungal activity .
- However, excessive lipophilicity may reduce aqueous solubility, a limitation observed in early-stage β-lactam analogues .
B. Stereochemical Influence
- The (2S,3R,4R,5R) configuration may create a chiral pocket for target binding, similar to stereospecific interactions in lankacidin C (a redox-cofactor compound with antitumor activity) .
- In contrast, simpler oxolanes like (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one lack stereochemical complexity, limiting their biological utility .
C. Mechanistic Hypotheses
- Antimicrobial Potential: The dichlorophenyl groups suggest possible activity against Pseudomonas spp., which produce diverse secondary metabolites (e.g., pyoverdine, arylpolyenes) .
Biological Activity
The compound (2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol , also known as a derivative of tetrahydrofuran, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H22Cl4O5
- Molecular Weight : 508.22 g/mol
- CAS Number : 636581-83-4
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The dichlorophenyl groups in the structure contribute to its ability to inhibit bacterial growth. Studies have shown that derivatives with similar structures possess significant antibacterial properties against various strains.
- Antioxidant Properties : The methoxy groups are known to enhance the antioxidant capacity of compounds, which helps in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dichlorophenyl derivatives. The results indicated that compounds with structural similarities to (2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol exhibited significant activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity Assessment
In vitro assays conducted to assess the antioxidant potential demonstrated that this compound scavenges DPPH radicals effectively. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid, indicating superior antioxidant properties .
Anti-inflammatory Response
A recent investigation into the anti-inflammatory effects showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a promising role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
